molecular formula C14H20ClNO2 B12083575 Ethyl 4-piperidin-2-ylbenzoate;hydrochloride

Ethyl 4-piperidin-2-ylbenzoate;hydrochloride

Cat. No.: B12083575
M. Wt: 269.77 g/mol
InChI Key: QZFACTLWRVMGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-piperidin-2-ylbenzoate;hydrochloride is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 g/mol It is a derivative of benzoic acid and piperidine, and it is commonly used in scientific research

Preparation Methods

The synthesis of Ethyl 4-piperidin-2-ylbenzoate;hydrochloride involves several steps. One common method includes the esterification of 4-piperidin-2-ylbenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-piperidin-2-ylbenzoate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-piperidin-2-ylbenzoate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Medicine: Research on this compound includes its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-piperidin-2-ylbenzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in the compound is known to interact with various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-piperidin-2-ylbenzoate;hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis.

    Piperine: An alkaloid found in black pepper, known for its biological activity and use in traditional medicine.

    Icaridin: A piperidine derivative used as an insect repellent

This compound is unique due to its specific structure, which combines the piperidine ring with a benzoate ester, providing distinct chemical and biological properties.

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

ethyl 4-piperidin-2-ylbenzoate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)12-8-6-11(7-9-12)13-5-3-4-10-15-13;/h6-9,13,15H,2-5,10H2,1H3;1H

InChI Key

QZFACTLWRVMGHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl

Origin of Product

United States

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